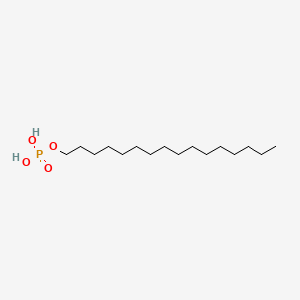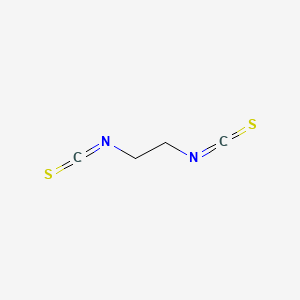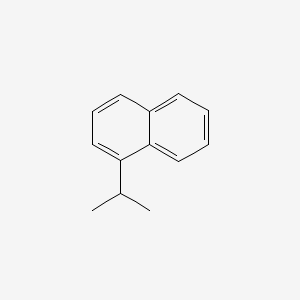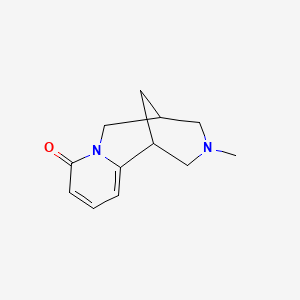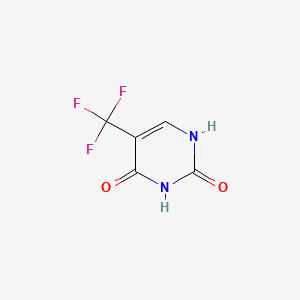
5-(トリフルオロメチル)ウラシル
概要
説明
Trifluorothymidine (TFT) is an antiviral agent that is used in the treatment of viral infections. It is an analog of thymidine, a nucleoside found in DNA and RNA. TFT is used in the laboratory to study the effects of antiviral drugs on viral replication and the mechanism of action of antiviral drugs. TFT has been used in clinical trials for the treatment of HIV and other viral infections.
科学的研究の応用
抗腫瘍活性
トリフルオロチミン: 誘導体は合成され、抗腫瘍特性について評価されています。 このカテゴリーのいくつかの化合物は、in vitroおよびin vivoの両方で腫瘍細胞株に対して有効性を示しています {svg_1}. これらの誘導体は、5-フルオロウラシルの薬理学的および薬物動態的特性を向上させ、生物活性の増加、選択性、代謝安定性、吸収、および毒性の低下を目指しています {svg_2}.
個別化医療
トリフルオロチミンを含むフッ素化ピリミジンの化学は、個別化医療の時代に不可欠です。フッ素化学の発展は、これらの化合物をより正確に癌の治療に用いることに貢献してきました。 トリフルオロチミンへの放射性同位体および安定同位体の組み込みにより、その代謝と生体内分布を研究することが可能になり、これは癌治療を個々の患者に合わせて調整するために不可欠です {svg_3}.
生化学研究
トリフルオロチミンは、生化学試薬としてライフサイエンス研究で使用されています。 これは、様々な研究のための生物材料または有機化合物として役立ち、生物学的プロセスの理解と新しい治療戦略の開発に貢献しています {svg_4}.
太陽電池効率
トリフルオロチミン: は、ペロブスカイト太陽電池におけるインターレイヤーとして使用されており、ホール輸送層の劣化を抑制し、クラックを制御しています。 この用途は、化合物のルイス酸と塩基の部位、および疎水性部分を利用して、太陽電池の効率と安定性の両方を向上させています {svg_5}.
抗ウイルス薬開発
トリフルオロチミン: は、トリフルリジンの成分であり、これは主に眼の単純ヘルペスウイルス感染症の治療に使用される抗ウイルス薬です。 また、抗癌剤トリフルリジン/チピラシルの一部でもあり、経口で癌治療に使用されます {svg_6}.
核酸化学
この化合物は、生物物理学的および機構的調査のために、フッ素化ピリミジンで置換されたRNAとDNAの調製に関与しています。 トリフルオロチミンが核酸の構造とダイナミクスをどのように乱すかについての洞察は、計算と実験の両方の研究によって得られました {svg_7}.
作用機序
Target of Action
5-(Trifluoromethyl)uracil, also known as Trifluorothymine, is a fluorinated derivative of the pyrimidine uracil . The primary target of this compound is the nucleotide synthetic enzyme thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis, making it a potential target for antimetabolite chemotherapy .
Mode of Action
The mechanism of cytotoxicity of 5-(Trifluoromethyl)uracil has been ascribed to the misincorporation of fluoronucleotides into RNA and DNA and to the inhibition of TS . This compound enters the cell using the same facilitated transport mechanism as uracil . It disrupts essential biosynthetic processes by inhibiting TS and being incorporated into macromolecules such as DNA and RNA, thereby inhibiting their normal function .
Biochemical Pathways
The inhibition of TS by 5-(Trifluoromethyl)uracil leads to the depletion of deoxythymidine triphosphate (dTTP), which induces perturbations in the levels of the other deoxynucleotides (dATP, dGTP, and dCTP) through various feedback mechanisms . These imbalances are thought to severely disrupt DNA synthesis and repair, resulting in lethal DNA damage . In addition, TS inhibition results in the accumulation of deoxyuridine monophosphate (dUMP), which might subsequently lead to increased levels of deoxyuridine triphosphate (dUTP) . Both dUTP and the 5-(Trifluoromethyl)uracil metabolite FdUTP can be misincorporated into DNA .
Pharmacokinetics
It is known that the dosing of the fluoropyrimidine 5-fluorouracil, a similar compound, is currently based on body surface area . Body surface area-based dosing has been associated with clinically significant pharmacokinetic variability .
Result of Action
The result of the action of 5-(Trifluoromethyl)uracil is the disruption of DNA synthesis and repair, leading to lethal DNA damage . This disruption is due to the misincorporation of fluoronucleotides into DNA and the inhibition of TS . The compound’s action can affect cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .
Action Environment
It is known that the compound’s action can be influenced by various factors, including the expression of key genes within the tumor tissue that influence response
生化学分析
Biochemical Properties
Trifluorothymine plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes involved in nucleic acid metabolism. It interacts with thymidylate synthase, an enzyme critical for DNA synthesis, by forming a stable complex that inhibits the enzyme’s activity . Additionally, trifluorothymine has been shown to interact with RNA-modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, further contributing to its cytotoxic effects . These interactions disrupt normal cellular processes, leading to the accumulation of DNA and RNA damage.
Cellular Effects
Trifluorothymine exerts profound effects on various cell types and cellular processes. It influences cell function by interfering with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis . Trifluorothymine also affects cell signaling pathways, particularly those involved in stress responses and apoptosis. Furthermore, it alters gene expression patterns by incorporating into DNA and RNA, thereby disrupting normal transcription and translation processes . These cellular effects contribute to its potential as an antitumor and antiviral agent.
Molecular Mechanism
The molecular mechanism of trifluorothymine involves its incorporation into nucleic acids, where it exerts its effects by inhibiting key enzymes and disrupting normal cellular processes. Trifluorothymine binds to thymidylate synthase, forming a stable complex that prevents the enzyme from catalyzing the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate . This inhibition leads to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis, resulting in DNA damage and cell death. Additionally, trifluorothymine inhibits RNA-modifying enzymes, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trifluorothymine change over time due to its stability and degradation. Trifluorothymine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to trifluorothymine has been shown to cause persistent DNA and RNA damage, leading to sustained cellular dysfunction and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when evaluating the efficacy and safety of trifluorothymine in experimental settings.
Dosage Effects in Animal Models
The effects of trifluorothymine vary with different dosages in animal models. At low doses, trifluorothymine exhibits antitumor and antiviral activity without significant toxicity . At higher doses, trifluorothymine can cause adverse effects, including bone marrow suppression, gastrointestinal toxicity, and hepatotoxicity . These dosage-dependent effects underscore the need for careful dose optimization to maximize therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Trifluorothymine is involved in several metabolic pathways, primarily those related to nucleic acid metabolism. It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts trifluorothymine to its inactive metabolites . Additionally, trifluorothymine can affect metabolic flux by altering the levels of key metabolites involved in DNA and RNA synthesis. These metabolic interactions contribute to its overall biochemical effects and therapeutic potential.
Transport and Distribution
Trifluorothymine is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via nucleoside transporters, which facilitate its entry into the intracellular environment . Once inside the cell, trifluorothymine can interact with binding proteins and enzymes, influencing its localization and accumulation. These transport and distribution mechanisms play a crucial role in determining the efficacy and toxicity of trifluorothymine in different tissues.
Subcellular Localization
The subcellular localization of trifluorothymine is primarily within the nucleus, where it exerts its effects on DNA and RNA metabolism . Trifluorothymine can be incorporated into nucleic acids, leading to the formation of abnormal DNA and RNA structures. Additionally, post-translational modifications and targeting signals may direct trifluorothymine to specific subcellular compartments, further influencing its activity and function. Understanding the subcellular localization of trifluorothymine is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
特性
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPKIOZMGYQIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202304 | |
| Record name | Trifluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54-20-6 | |
| Record name | 5-(Trifluoromethyl)uracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluorothymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Trifluoromethyl)uracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trifluorothymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)uracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-(TRIFLUOROMETHYL)URACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U846R5P34 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

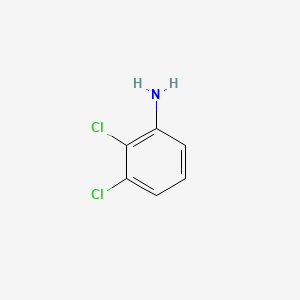

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)
![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)
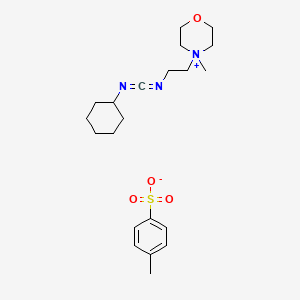
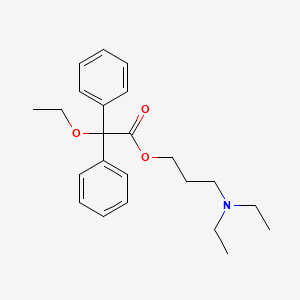
![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)
